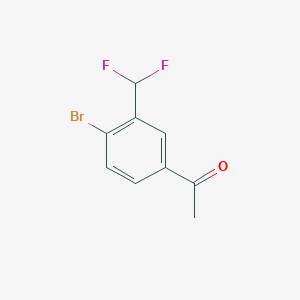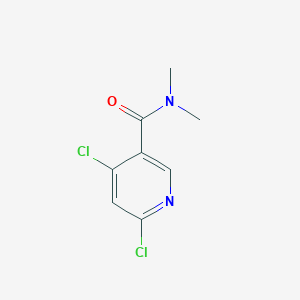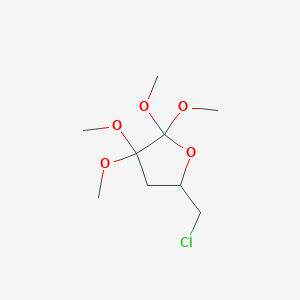
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloromethyl group and four methoxy groups attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane typically involves the chloromethylation of 2,2,3,3-tetramethoxyoxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processing techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of high fructose corn syrup as a feedstock for the production of chloromethyl derivatives has also been explored, providing a renewable and cost-effective source for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanes, carboxylic acids, aldehydes, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing bioactive molecules.
Industrial Applications: It is used in the production of polymers and other materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific biological targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a benzaldehyde moiety instead of an oxolane ring.
5-Chloromethylisoxazoles: These compounds contain an isoxazole ring and exhibit different reactivity patterns compared to oxolanes.
Uniqueness
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is unique due to the presence of multiple methoxy groups, which influence its chemical reactivity and physical properties. The combination of the oxolane ring and the chloromethyl group provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
73372-08-4 |
|---|---|
Molekularformel |
C9H17ClO5 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
5-(chloromethyl)-2,2,3,3-tetramethoxyoxolane |
InChI |
InChI=1S/C9H17ClO5/c1-11-8(12-2)5-7(6-10)15-9(8,13-3)14-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
OUDARGAWRWCFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(OC1(OC)OC)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


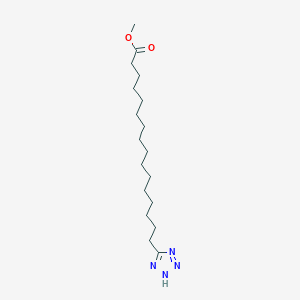
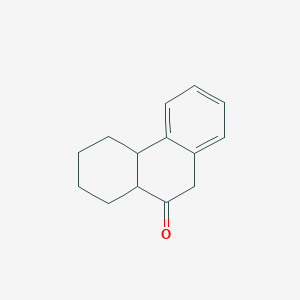
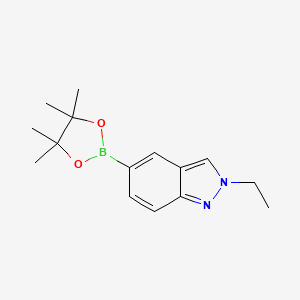
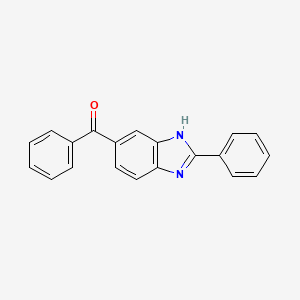
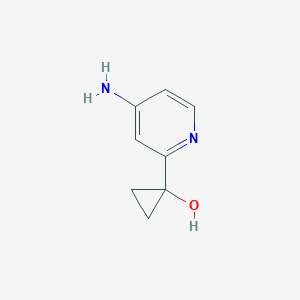
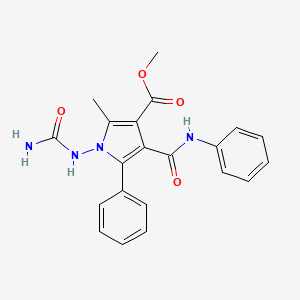
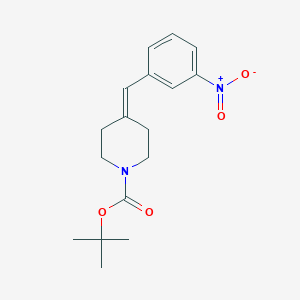
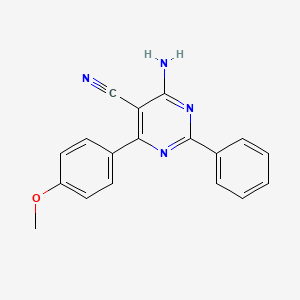
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
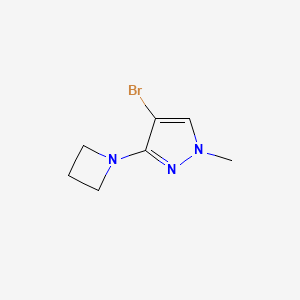
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)
